molecular formula C16H18N2OS2 B2990918 (2E)-3-(thiophen-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide CAS No. 2097940-48-0

(2E)-3-(thiophen-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide

Cat. No.: B2990918
CAS No.: 2097940-48-0
M. Wt: 318.45
InChI Key: PJECBNURROMBLQ-ONEGZZNKSA-N
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Description

(2E)-3-(thiophen-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide is a synthetic organic compound offered for early-stage pharmacological and chemical research. This molecule features a distinctive structure incorporating two thiophene rings, a pyrrolidine moiety, and a prop-2-enamide linker, making it a compound of interest in medicinal chemistry and drug discovery programs. Its molecular architecture suggests potential as a scaffold for exploring interactions with various biological targets, particularly in the development of receptor ligands or enzyme inhibitors. Researchers may utilize this compound in hit identification, structure-activity relationship (SAR) studies, or as a building block for more complex chemical entities. Provided as a high-purity material, it is suitable for in vitro biological screening and analytical method development. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary safety and regulatory assessments prior to use.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c19-16(4-3-15-2-1-8-21-15)17-14-5-7-18(11-14)10-13-6-9-20-12-13/h1-4,6,8-9,12,14H,5,7,10-11H2,(H,17,19)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJECBNURROMBLQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C=CC2=CC=CS2)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1NC(=O)/C=C/C2=CC=CS2)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(thiophen-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide represents a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of thiophene rings and a pyrrolidine moiety, which are known for their diverse biological activities. The molecular formula is C15H16N2S2C_{15}H_{16}N_2S_2, and its IUPAC name reflects its complex structure:

\text{ 2E 3 thiophen 2 yl N 1 thiophen 3 yl methyl pyrrolidin 3 yl}prop-2-enamide}

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Antitumor Activity : Compounds with thiophene structures have been shown to inhibit pathways involved in cell proliferation and apoptosis, particularly through the PI3K/Akt/mTOR signaling pathway. For instance, a related compound demonstrated significant inhibition of AKT phosphorylation at low concentrations, leading to apoptosis in cancer cell lines .
  • Antimicrobial Properties : Several derivatives with similar scaffolds have displayed antibacterial activity against Gram-positive bacteria, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Neuropharmacological Effects : Some thiophene-based compounds have been investigated for their potential as neuroprotective agents and selective receptor antagonists, which may offer therapeutic options for neurological disorders .

Case Study 1: Antitumor Effects

A study focusing on a related thiophene derivative revealed its ability to induce G0/G1 phase arrest in A549 lung cancer cells at concentrations as low as 0.1 µM. This effect was attributed to the compound's ability to modulate critical cell cycle regulators, thereby inhibiting tumor growth .

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial efficacy of thiophene-containing compounds against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 2.0 µM, indicating potent activity against this pathogen. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Data Table

Biological ActivityMechanismReference
AntitumorInhibition of PI3K/Akt/mTOR pathway
AntibacterialDisruption of cell wall synthesis
NeuropharmacologicalReceptor antagonism

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk and Synthesis Efficiency : Bulky substituents (e.g., benzothiadiazol in ) correlate with lower yields (e.g., 3–10% for reduced derivatives) due to steric hindrance . The target compound’s 1-(thiophen-3-ylmethyl)pyrrolidine group may similarly challenge coupling reactions, necessitating optimized conditions (e.g., HATU/TBTU coupling agents) .
  • Hydrogen-Bonding Capacity: The pyrrolidine nitrogen in the target compound offers a hydrogen-bond donor site absent in analogs with linear alkylamines (e.g., methylaminopropyl in ). This could enhance target selectivity in biological systems .

Physicochemical and Crystallographic Properties

  • Molecular Weight : The target compound (~353.5 g/mol) falls between smaller analogs (e.g., 223.3 g/mol in ) and bulkier derivatives (e.g., 627.8 g/mol in ), aligning with Lipinski’s rule of five for drug-likeness.
  • Tools like SHELXL () are critical for resolving such structures .

Functional Group Impact on Bioactivity

  • α,β-Unsaturated Amide : This motif, present in all compared compounds, may confer electrophilic reactivity, enabling covalent binding to cysteine residues in target proteins (e.g., kinase inhibitors) .
  • Thiophene vs. Pyrimidine : Thiophene’s electron-rich sulfur enhances π-stacking, whereas pyrimidine (in ) provides H-bond acceptor sites, directing interactions with polar protein pockets.

Q & A

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets like 3NV5 (tyrosinase) or 3B9J (DNA gyrase). Key residues (e.g., His263 for 3NV5) form hydrogen bonds with the amide group .
  • Kinetic Studies : Monitor enzyme inhibition (e.g., COX-2) via fluorescence quenching. For thiophene derivatives, KiK_i values range from 0.8–2.5 µM .
  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiophene enhance antioxidant activity by 30%) .

Advanced: How should contradictory data in biological assays be resolved?

Methodological Answer :
Contradictions (e.g., variable IC₅₀ values across assays) require:

  • Standardization : Use identical cell lines (e.g., RAW 264.7 macrophages for NO assays) and controls (ascorbic acid for DPPH).
  • Dose-Response Curves : Validate activity across 5–100 µM ranges (3 replicates minimum).
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 3a-p in Table 7) to identify trends (e.g., CF₃ groups enhance potency) .

Advanced: What computational methods predict physicochemical properties?

Q. Methodological Answer :

  • ADMET Prediction : SwissADME calculates LogP (~2.8), TPSA (~85 Ų), and bioavailability (Lipinski compliance).
  • DFT Calculations : Gaussian 16 optimizes geometry (B3LYP/6-31G* basis set) to determine frontier orbitals (HOMO-LUMO gap ~4.2 eV) .
  • Solubility : COSMO-RS predicts solubility in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL) .

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